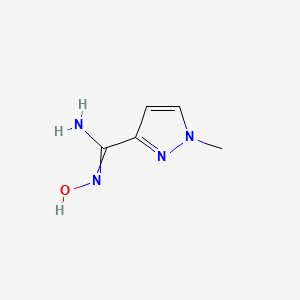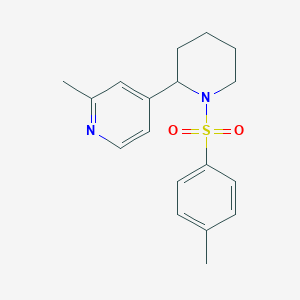
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a tosylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The tosylated piperidine is then coupled with 2-methylpyridine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. For example, using a bench-top continuous flow setup with Raney® nickel as a catalyst can facilitate the α-methylation of pyridine derivatives in a greener and more efficient manner .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives can be used to study the structure-activity relationship of piperidine-containing drugs.
Industrial Applications: It can be used in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain kinases and neurotransmitter receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler analog that lacks the piperidine moiety.
4-(1-Piperidinyl)pyridine: Similar structure but without the tosyl group.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Another derivative with a different nitrogen-containing ring.
Uniqueness
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of both the tosyl and piperidine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-12-4-3-5-18(20)16-10-11-19-15(2)13-16/h6-11,13,18H,3-5,12H2,1-2H3 |
Clave InChI |
YDTKGJBJGMSBFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC(=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




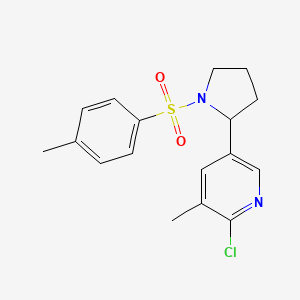
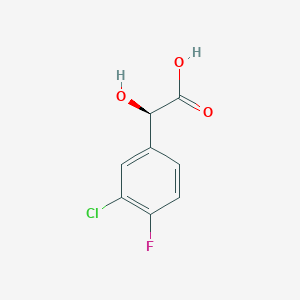


![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)

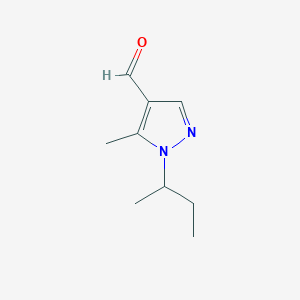
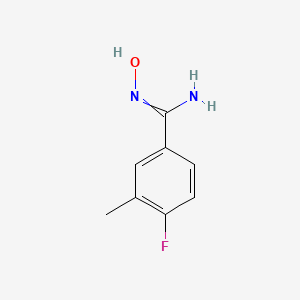


![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
